1-Methyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Lithium Ion Battery Electrolytes
1-Methyl-4-(trifluoromethyl)-1H-pyrazole derivatives have been utilized in the development of advanced lithium-ion batteries (LIBs). A specific derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), has shown significant improvements in cell cycling performance for high-voltage LIBs. This enhancement is attributed to its reductive and oxidative stabilities and effective interaction with cathode surfaces (von Aspern et al., 2020).
Agrochemical and Medicinal Chemistry
Pyrazole compounds, including those with this compound structures, are recognized for their potential applications in agrochemical and medicinal chemistry. They have been used as pesticides, anti-inflammatory medications, and antitumor drugs. The synthesis and characterization of such derivatives underscore their medicinal relevance, particularly those with fluorinated fused-ring pyrazoles (Lam et al., 2022).
Antimicrobial Agents
New series of pyrazole derivatives have been synthesized and characterized as potential antimicrobial agents. These include compounds like 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, showing a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Organic Synthesis
In organic synthesis, the selective functionalization of trifluoromethyl-substituted pyrazoles has been explored. The site-selective functionalization allows for the conversion of simple heterocyclic materials into various isomers and congeners, demonstrating the versatility of these compounds in synthetic chemistry (Schlosser et al., 2002).
Organic Light Emitting Diodes (OLEDs)
This compound derivatives have been used in the development of OLEDs. Pt(II) complexes containing pyrazole chelates, including those with this compound structures, have been synthesized and demonstrated effectiveness in OLED applications, showcasing potential for high-efficiency emission and stability (Huang et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLKYHVPFFORGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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